3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
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Overview
Description
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Mechanism of Action
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
The synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid typically involves the reaction of 2-methyl-1,3-thiazole-4-methanol with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification steps such as recrystallization to obtain the desired product .
Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated thiazole derivatives .
Scientific Research Applications
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in drug development, especially for its antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used in the treatment of fungal infections.
What sets this compound apart is its unique combination of the thiazole ring with a benzoic acid moiety, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-3-9(5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSOQQGEAWRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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